molecular formula C7H10N6 B14722073 N,N'-Dimethyl-1H-purine-2,6-diamine CAS No. 6333-66-0

N,N'-Dimethyl-1H-purine-2,6-diamine

Cat. No.: B14722073
CAS No.: 6333-66-0
M. Wt: 178.20 g/mol
InChI Key: UOAILLAMPSSARV-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-1H-purine-2,6-diamine is a purine derivative featuring methyl substitutions at the N2 and N6 positions of the purine core. Purine derivatives are critical in medicinal chemistry and biochemistry due to their resemblance to nucleobases.

Properties

CAS No.

6333-66-0

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-N,6-N-dimethyl-7H-purine-2,6-diamine

InChI

InChI=1S/C7H10N6/c1-8-5-4-6(11-3-10-4)13-7(9-2)12-5/h3H,1-2H3,(H3,8,9,10,11,12,13)

InChI Key

UOAILLAMPSSARV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1NC=N2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-1H-purine-2,6-diamine typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields N,N’-Dimethyl-1H-purine-2,6-diamine as the primary product .

Industrial Production Methods: Industrial production of N,N’-Dimethyl-1H-purine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

N,N’-Dimethyl-1H-purine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-1H-purine-2,6-diamine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

7H-Purine-2,6-diamine (CAS 1904-98-9)

  • Structure : Lacks methyl groups at N2 and N6 positions.
  • Molecular Weight : ~150.15 g/mol (C₅H₆N₆).
  • Applications : Used in laboratory research for nucleic acid analog synthesis .

6-N-Methoxy-7H-purine-2,6-diamine (CAS 60254-48-0)

  • Structure : Methoxy group at N6 instead of methyl.
  • Molecular Weight : ~166.15 g/mol (C₆H₈N₆O).
  • Properties : The methoxy group introduces resonance effects, altering electronic distribution and hydrogen-bonding capacity. This may impact interactions with enzymes or receptors compared to methyl substituents.
  • Applications : Research focus on nucleotide analogs and enzyme inhibition studies .

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione

  • Structure : Methyl groups at N1, N3, and N7 positions; carbonyl groups at C2 and C4.
  • Properties : The carbonyl groups reduce basicity and increase rigidity compared to diamine derivatives. Methyl substitutions enhance lipophilicity but may hinder hydrogen bonding.
  • Applications: Potential use in caffeine-like stimulants or phosphodiesterase inhibitors .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Key Applications
N,N'-Dimethyl-1H-purine-2,6-diamine C₇H₁₀N₆ ~178.20 N2,N6-dimethyl Moderate in organic solvents Medicinal chemistry research
7H-Purine-2,6-diamine C₅H₆N₆ 150.15 None High in water Nucleic acid research
6-N-Methoxy-7H-purine-2,6-diamine C₆H₈N₆O 166.15 N6-methoxy Moderate in polar solvents Enzyme studies

Functional and Application Differences

  • Biological Activity : Triazine-diamine derivatives () are used as pesticides (e.g., terbutryn), highlighting how heterocycle choice (triazine vs. purine) dictates application. Purine derivatives are more likely to target biological nucleobase-binding sites .
  • Stability : Methyl groups in this compound may confer steric protection against enzymatic degradation compared to unmethylated analogs, enhancing metabolic stability .

Research Findings and Gaps

  • Further studies on scalable purification methods are needed.
  • Safety Profiles : Safety data for 7H-Purine-2,6-diamine () emphasize laboratory precautions, suggesting similar handling requirements for the dimethyl variant.
  • Unexplored Potential: The dimethyl derivative’s role in metal complexation or photophysical applications remains unstudied, contrasting with advanced Cr(III) complexes in .

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